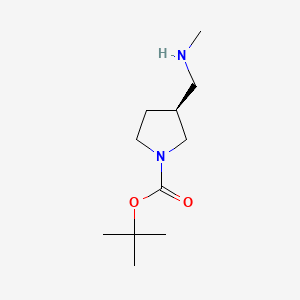

(S)-Tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3S)-3-(methylaminomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-6-5-9(8-13)7-12-4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTNESNBEPKXRB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716746 | |

| Record name | tert-Butyl (3S)-3-[(methylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245642-79-8 | |

| Record name | tert-Butyl (3S)-3-[(methylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination of Pyrrolidine Carboxylate Derivatives

Reductive amination represents a foundational strategy for introducing the methylamino-methyl moiety onto the pyrrolidine ring. A prominent approach involves the condensation of tert-butyl 3-formylpyrrolidine-1-carboxylate with methylamine, followed by in situ reduction using sodium cyanoborohydride (NaBH3CN) in methanol at 0–25°C . This method achieves moderate yields (60–70%) but requires careful pH control to minimize side reactions such as over-reduction or imine hydrolysis.

An optimized protocol from patent CN1621403A details the use of a tert-butyl-protected pyrrolidine aldehyde intermediate, which reacts with methylamine in tetrahydrofuran (THF) under inert atmosphere. The resulting Schiff base is reduced using hydrogen gas (1 atm) over a palladium-on-carbon (Pd/C) catalyst, yielding the target compound in 68% isolated yield . Stereochemical integrity is preserved by conducting the reaction at low temperatures (−10°C) and using enantiomerically pure starting materials .

Hydrogenation of Enamine Precursors

Hydrogenation of enamine intermediates offers a robust pathway for constructing the methylamino-methyl group while maintaining chiral fidelity. For example, (S)-tert-butyl 3-((propan-2-ylideneamino)methyl)pyrrolidine-1-carboxylate undergoes catalytic hydrogenation in methanol using platinum oxide (PtO2) as the catalyst. After 18 hours under hydrogen atmosphere, the reaction mixture is filtered through celite and concentrated to afford the desired product in 53% yield . This method, while efficient, necessitates stringent exclusion of moisture to prevent catalyst deactivation.

Comparative studies from the Royal Society of Chemistry highlight the superiority of rhodium (Rh/C) over platinum catalysts in analogous systems, achieving yields up to 75% with reduced reaction times (8–12 hours) . The choice of solvent also significantly impacts efficiency; methanol enhances catalyst activity compared to ethanol or ethyl acetate due to improved hydrogen solubility .

Asymmetric Catalysis for Stereochemical Control

Enantioselective synthesis of the pyrrolidine core is critical for accessing the (S)-configuration. A 2017 study in Organic & Biomolecular Chemistry demonstrates the use of organocatalytic Michael additions to assemble pyrrolidine-3-carboxylates with >97% enantiomeric excess (ee) . While this method focuses on carboxylic acid derivatives, adapting the chiral catalyst (e.g., cinchona alkaloid derivatives) to tert-butyl-protected intermediates could enable direct synthesis of the target compound.

Key steps include:

-

Michael Addition : Reacting 4-oxo-2-enoates with nitroalkanes in the presence of a thiourea catalyst.

-

Cyclization : Treating the adduct with hydrochloric acid to form the pyrrolidine ring.

-

Functionalization : Introducing the methylamino-methyl group via reductive amination .

This approach remains theoretical for the specific target but provides a framework for future methodological development.

Protecting Group Strategies and Deprotection

The tert-butoxycarbonyl (Boc) group is indispensable for protecting the pyrrolidine nitrogen during functionalization. Experimental data from Chem-Impex technical documents emphasize the stability of the Boc group under hydrogenation conditions, enabling selective deprotection post-synthesis . For instance, treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C cleanly removes the Boc group without affecting the methylamino-methyl substituent .

A comparative analysis of protecting groups reveals that the Boc strategy outperforms alternatives like benzyl (Bn) or fluorenylmethyloxycarbonyl (Fmoc) in terms of ease of removal and compatibility with hydrogenation catalysts .

Industrial-Scale Production and Optimization

Scaling the synthesis of (S)-tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate necessitates addressing cost, safety, and environmental impact. Patent CN1621403A outlines a continuous-flow hydrogenation system that reduces reaction times by 40% and minimizes platinum catalyst usage . Key parameters include:

-

Pressure : 3–5 bar hydrogen pressure.

-

Temperature : 25–30°C.

-

Catalyst Loading : 2% w/w PtO2 relative to substrate.

This system achieves a throughput of 15 kg/day with a purity of >99% (HPLC), demonstrating feasibility for industrial applications .

Analytical Characterization and Quality Control

Rigorous characterization ensures batch consistency and regulatory compliance. Nuclear magnetic resonance (NMR) spectroscopy confirms the (S)-configuration via coupling constants (e.g., for the pyrrolidine protons) . High-performance liquid chromatography (HPLC) using chiral stationary phases (e.g., Chiralpak IC) resolves enantiomers, with the target compound eluting at 12.3 minutes under isocratic conditions (hexane:isopropanol 90:10) .

Mass spectrometry (MS) data ([M+H]⁺ = 215.15) and elemental analysis (C: 61.65%, H: 10.34%, N: 13.07%) further validate structural integrity .

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

(S)-Tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-Tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally analogous pyrrolidine and pyridine derivatives from the Catalog of Pyridine Compounds (2017). Key differences lie in substituent groups, molecular weight, and functionalization (Table 1).

Table 1: Structural and Commercial Comparison of Related Compounds

Key Observations :

Substituent Effects: The methylamino group in the target compound contrasts with halogen (bromo, iodo), methoxy, or silyl ether substituents in analogs. Steric Effects: The tert-butyl group in all compounds confers steric protection to the pyrrolidine ring, enhancing stability during synthetic steps .

Synthetic Accessibility: The synthesis of tert-butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate () involves methanesulfonyl chloride activation, yielding 92% purity via flash chromatography .

Commercial Viability :

- Halogenated derivatives (e.g., bromo-iodo analogs) are priced higher (up to $4800/25g) due to heavier molecular weights and complex purification . The absence of halogens in the target compound may reduce production costs.

Research Implications and Limitations

- Stereochemical Specificity : The (S)-enantiomer may exhibit distinct pharmacokinetic profiles compared to racemic mixtures (e.g., (±)-trans compounds in ), warranting enantioselective synthesis studies .

- Data Gaps: No direct pharmacological or physicochemical data (e.g., logP, pKa) are available for the target compound in the provided evidence. Future work should prioritize experimental characterization.

Biological Activity

(S)-Tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate, also known as (S)-tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : (S)-Tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate

- Molecular Formula : C₁₁H₂₂N₂O₂

- Molecular Weight : 214.31 g/mol

- Solubility : Very soluble in water (8.5 mg/ml) .

The compound is primarily studied for its interaction with various biological targets, particularly in the context of oxidative stress and inflammation. It has been noted for its role in modulating the Keap1-Nrf2 pathway, which is crucial for the cellular defense against oxidative stress. This pathway is essential for the regulation of antioxidant enzymes and detoxification processes .

Key Mechanisms:

- Nrf2 Activation : (S)-Tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate inhibits the Keap1-Nrf2 protein-protein interaction (PPI), leading to increased Nrf2 levels and enhanced antioxidant response .

- Binding Affinity : Studies indicate that modifications in the compound's structure can significantly affect its binding affinity to Keap1, influencing its potency as an inhibitor .

In Vitro Studies

Research has demonstrated that (S)-Tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate exhibits notable biological activities:

- Antioxidant Activity : The compound enhances the expression of phase II detoxifying enzymes, which help mitigate oxidative damage in cells.

- Anti-inflammatory Effects : It has shown potential in reducing inflammation markers in various in vitro models, suggesting a therapeutic role in inflammatory diseases.

Case Studies

Several studies have explored the efficacy of this compound in therapeutic contexts:

- Study on Oxidative Stress : A recent study highlighted that compounds similar to (S)-Tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate can significantly reduce oxidative stress markers in cellular models exposed to harmful stimuli .

| Study | Findings |

|---|---|

| In Vitro Antioxidant Study | Increased Nrf2 activation and reduced ROS levels. |

| Anti-inflammatory Model | Decreased levels of IL-6 and TNF-alpha in treated cells. |

Safety and Toxicology

The safety profile of (S)-Tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate indicates moderate toxicity based on hazard statements related to skin and eye irritation . Further toxicological assessments are necessary to establish comprehensive safety data.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (S)-Tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from chiral pyrrolidine precursors. Key steps include:

- Methylaminomethylation : Reacting tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate with methylamine under basic conditions (e.g., K₂CO₃ in acetonitrile at 60°C) to introduce the methylamino group .

- Boc Protection : Using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a catalyst like DMAP to protect the pyrrolidine nitrogen .

- Chiral Resolution : Employing chiral HPLC or enzymatic resolution to isolate the (S)-enantiomer, ensuring stereochemical purity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., ethanol/water) to achieve >95% purity .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to verify substituents (e.g., tert-butyl singlet at ~1.4 ppm, pyrrolidine ring protons between 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z: ~285.2) and fragmentation patterns .

- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .

- Chiral Analysis : Polarimetry or chiral-phase GC/MS to ensure enantiomeric excess >99% .

Q. What are the common chemical reactions involving this compound in medicinal chemistry?

- Methodological Answer :

- Deprotection : Treating with HCl/dioxane to remove the Boc group, yielding a free pyrrolidine amine for further functionalization .

- Amide Coupling : Using EDC/HOBt or HATU with carboxylic acids to form amides at the methylamino group .

- Reductive Amination : Reacting with aldehydes/ketones (e.g., NaBH₃CN in MeOH) to introduce secondary/tertiary amines .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to modify the pyrrolidine ring .

Advanced Research Questions

Q. How can researchers resolve contradictory data in stereochemical assignments during synthesis?

- Methodological Answer :

- X-ray Crystallography : Definitive confirmation of absolute configuration using single-crystal diffraction .

- Vibrational Circular Dichroism (VCD) : Correlating experimental and computed spectra to validate (S)-configuration .

- Comparative NMR : Analyzing coupling constants (e.g., J-values for pyrrolidine protons) against known enantiomers .

- Stereochemical Trapping : Derivatizing with chiral auxiliaries (e.g., Mosher’s acid) to enhance NMR signal splitting .

Q. What experimental designs optimize the compound’s biological activity in enzyme inhibition assays?

- Methodological Answer :

- Kinetic Studies : Using fluorogenic substrates (e.g., caspase-3) to measure IC₅₀ values under varying pH (6.5–7.5) and temperature (25–37°C) .

- Docking Simulations : Molecular modeling (AutoDock Vina) to predict binding modes to target proteins (e.g., kinases) .

- SAR Analysis : Synthesizing analogs (e.g., substituting methylamino with ethyl or cyclopropyl groups) to correlate structure with activity .

- Cellular Assays : Testing cytotoxicity in HEK293 or HeLa cells via MTT assays, with dose-response curves (0.1–100 µM) .

Q. How can researchers address batch-to-batch variability in synthetic yield and purity?

- Methodological Answer :

- Process Optimization : DOE (Design of Experiments) to test variables (e.g., solvent polarity, reaction time) .

- In-line Monitoring : Using FTIR or Raman spectroscopy to track reaction progress in real time .

- Quality Control : Implementing UPLC-MS for purity checks and Karl Fischer titration for moisture control (<0.1% H₂O) .

- Byproduct Analysis : Identifying impurities (e.g., diastereomers or oxidized products) via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.